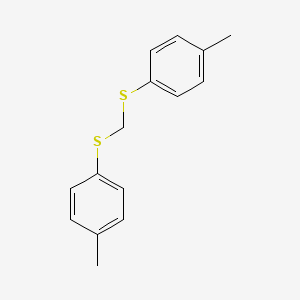![molecular formula C15H11F3N2O B13711740 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Vorbereitungsmethoden
The synthesis of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, followed by separation using hexane and water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents and conditions for these reactions include mild temperatures and solvents like acetonitrile or methanol. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, leading to its biological effects . The compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is unique due to its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other benzimidazole derivatives . Similar compounds include:
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-phenylbenzimidazoles
These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C15H11F3N2O |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H11F3N2O/c1-9-2-7-12-13(8-9)20(14(21)19-12)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
MFUFPBCBPLCSLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


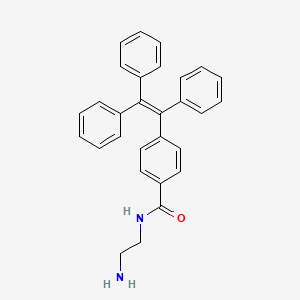
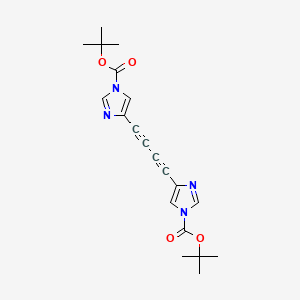
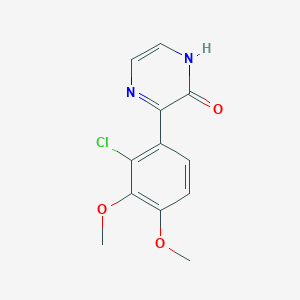


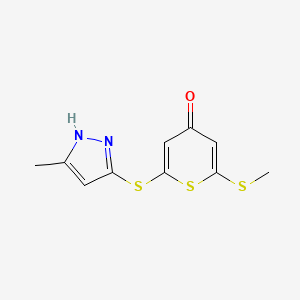
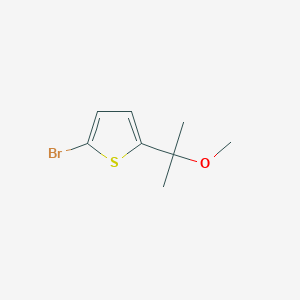
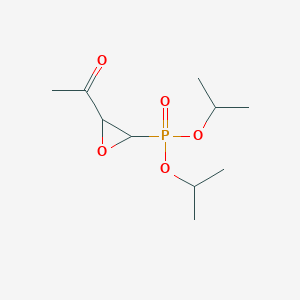
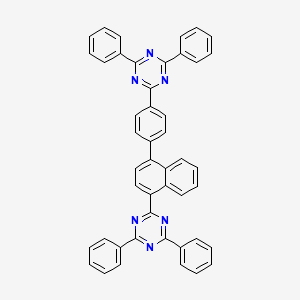
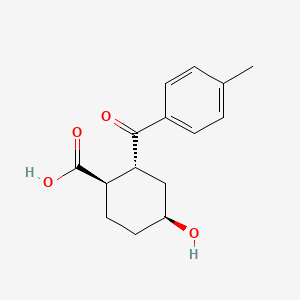
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
